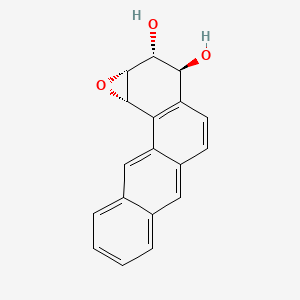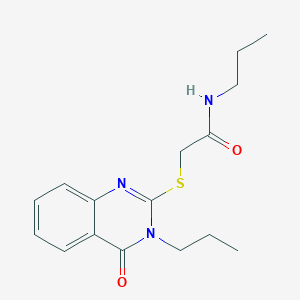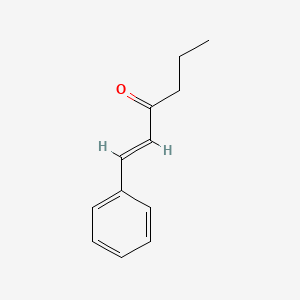
(E)-1-phenyl-hex-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylstyryl ketone is an organic compound that belongs to the class of ketones It features a propyl group and a styryl group attached to a carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
Propylstyryl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of styrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the aldol condensation of propionaldehyde with styrene in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired ketone after purification.
Industrial Production Methods
In an industrial setting, the production of propylstyryl ketone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-quality propylstyryl ketone.
化学反应分析
Types of Reactions
Propylstyryl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of propylstyryl ketone with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
科学研究应用
Propylstyryl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propylstyryl ketone derivatives in treating various diseases.
Industry: It is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of propylstyryl ketone involves its interaction with various molecular targets and pathways. The carbonyl group in the ketone is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
In biological systems, propylstyryl ketone derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
相似化合物的比较
Propylstyryl ketone can be compared with other similar compounds, such as:
Acetophenone: Similar in structure but lacks the propyl group.
Benzylacetone: Contains a benzyl group instead of a styryl group.
Propiophenone: Similar but lacks the styryl group.
Uniqueness
Propylstyryl ketone is unique due to the presence of both propyl and styryl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
4646-80-4 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
(E)-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |
InChI 键 |
AEKQOHMTVGQNDM-MDZDMXLPSA-N |
手性 SMILES |
CCCC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CCCC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
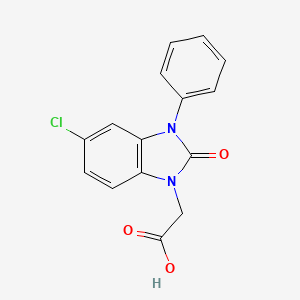

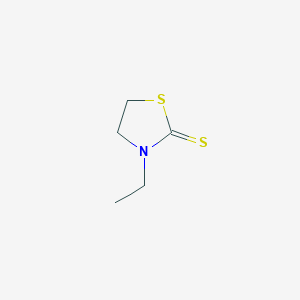
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

